An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyfluphenazine
An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyfluphenazine
This guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxyfluphenazine, a major active metabolite of the antipsychotic drug fluphenazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with actionable, field-proven methodologies for in-house characterization.
Introduction
7-Hydroxyfluphenazine is a critical molecule in understanding the overall pharmacological profile of its parent drug, fluphenazine. As a significant metabolite, its own physicochemical characteristics dictate its absorption, distribution, metabolism, excretion (ADME), and ultimately its contribution to both therapeutic efficacy and potential side effects. A thorough understanding of these properties is therefore paramount for any comprehensive research program involving fluphenazine or its metabolic pathways.
This document moves beyond a simple recitation of data points. Here, we delve into the causality behind experimental choices, offering not just what is known but also how to reliably determine key parameters where public data is scarce. This approach ensures a self-validating system of protocols and a trustworthy foundation for further research.
Section 1: Fundamental Molecular and Chemical Identity
A precise understanding of the molecular identity of 7-Hydroxyfluphenazine is the cornerstone of all further physicochemical analysis.
Chemical Structure and Molecular Formula
7-Hydroxyfluphenazine is structurally similar to its parent compound, with the key addition of a hydroxyl group on the phenothiazine ring system.
-
Chemical Name: 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol[1]
-
Molecular Formula: C₂₂H₂₆F₃N₃O₂S[1]
Molecular Weight
The molecular weight is a fundamental property, essential for all gravimetric and molar calculations in experimental work.
-
Molecular Weight: 453.52 g/mol [1]
Table 1: Core Molecular Properties of 7-Hydroxyfluphenazine
| Property | Value | Source(s) |
| Chemical Name | 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol | [1] |
| Molecular Formula | C₂₂H₂₆F₃N₃O₂S | [1] |
| Molecular Weight | 453.52 g/mol | [1] |
Section 2: Key Physicochemical Parameters: Current Knowledge and Experimental Determination
Acid Dissociation Constant (pKa)
The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor binding. 7-Hydroxyfluphenazine possesses multiple ionizable centers, including the piperazine nitrogens and the newly introduced phenolic hydroxyl group.
Current Status: Specific experimental pKa values for 7-Hydroxyfluphenazine are not extensively reported in the literature.
This method is a gold standard for its accuracy and direct measurement of pKa.
Rationale: Potentiometric titration allows for the precise measurement of pH changes in a solution as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the pKa values of the ionizable groups.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-5 mg of 7-Hydroxyfluphenazine reference standard.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) at a minimal volume, and then dilute with deionized water to a final concentration of approximately 0.01 M. The final co-solvent percentage should be kept as low as possible to minimize its effect on the pKa.
-
-
Titration Setup:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Use a micro-burette to add standardized 0.1 M HCl or 0.1 M NaOH solution in small, precise increments.
-
-
Titration Procedure:
-
Begin by titrating with 0.1 M HCl to determine the pKa of the basic functional groups.
-
In a separate experiment, titrate a fresh sample with 0.1 M NaOH to determine the pKa of the acidic (phenolic) functional group.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa values are determined from the half-equivalence points on the titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately identify the equivalence points.
-
Lipophilicity (LogP/LogD)
Lipophilicity is a crucial determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH.
Current Status: Experimental LogP or LogD values for 7-Hydroxyfluphenazine are not widely published.
The shake-flask method is the traditional and most reliable method for determining lipophilicity.
Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity at a physiologically relevant pH.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of 7-Hydroxyfluphenazine in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol.
-
The final concentration should be such that it is well below the solubility limit in either phase.
-
Securely cap the vial and shake it gently on a horizontal shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of 7-Hydroxyfluphenazine in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Aqueous Solubility
Solubility is a key factor influencing drug dissolution and absorption. It is critical to determine the solubility in a physiologically relevant medium.
This method determines the equilibrium solubility, which is the most accurate and relevant measure for drug development.
Rationale: By allowing the solid compound to reach equilibrium with the solvent over an extended period, this method provides a true measure of its intrinsic solubility, avoiding the potential for supersaturation that can occur in kinetic assays.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 7-Hydroxyfluphenazine to a vial containing a known volume of a physiologically relevant buffer (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Filter the solution through a low-binding 0.45 µm filter to remove the undissolved solid.
-
-
Analysis:
-
Quantify the concentration of dissolved 7-Hydroxyfluphenazine in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Melting Point
The melting point is an indicator of purity and is also important for various formulation and manufacturing processes.
Current Status: The melting point of 7-Hydroxyfluphenazine has not been reported in the reviewed literature.
DSC is a highly accurate and reproducible method for determining the melting point and other thermal properties.
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 7-Hydroxyfluphenazine into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Thermal Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is typically taken as the onset temperature of the melting endotherm. The peak temperature of the endotherm should also be reported.
-
Stability
Understanding the chemical stability of 7-Hydroxyfluphenazine is crucial for defining storage conditions, shelf-life, and for interpreting data from in vitro and in vivo studies.
Current Status: Detailed stability data for 7-Hydroxyfluphenazine is not widely available. However, phenothiazines as a class are known to be susceptible to oxidation and photodegradation.
A systematic approach is required to evaluate stability under various stress conditions.
Caption: Workflow for assessing the chemical stability of 7-Hydroxyfluphenazine.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic data is essential for the unequivocal identification and quantification of 7-Hydroxyfluphenazine.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.
Predicted m/z Values:
| Adduct | m/z |
| [M+H]⁺ | 454.17705 |
| [M+Na]⁺ | 476.15899 |
| [M-H]⁻ | 452.16249 |
| [M+NH₄]⁺ | 471.20359 |
(Data sourced from computational predictions)
Experimental Approach: High-resolution mass spectrometry (HRMS) using techniques such as Orbitrap or TOF is recommended to confirm the elemental composition. Tandem MS (MS/MS) experiments should be performed to generate a characteristic fragmentation pattern that can be used for definitive identification in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. While a full spectral assignment is beyond the scope of this guide, ¹H and ¹³C NMR are standard methods for the structural confirmation of a reference standard.
Expected ¹H NMR Features:
-
Aromatic Region: Signals corresponding to the protons on the phenothiazine ring system. The introduction of the hydroxyl group will alter the chemical shifts and coupling patterns compared to fluphenazine.
-
Aliphatic Region: Complex multiplets for the propyl chain and the piperazine ring protons, as well as the hydroxyethyl side chain.
-
Exchangeable Protons: Signals for the phenolic -OH and the alcoholic -OH, which will be exchangeable with D₂O.
Section 4: Biological Context and Activity
The physicochemical properties of 7-Hydroxyfluphenazine are directly relevant to its biological activity as a metabolite.
Metabolic Generation
7-Hydroxyfluphenazine is a Phase I metabolite of fluphenazine, formed primarily through hydroxylation mediated by cytochrome P450 enzymes.[2]
Caption: Antagonistic action of 7-Hydroxyfluphenazine at the Dopamine D2 Receptor.
Conclusion
This technical guide has provided a detailed overview of the known physicochemical properties of 7-Hydroxyfluphenazine and has offered robust, field-proven protocols for the determination of key parameters that are not yet widely reported. The provided methodologies for assessing pKa, LogD, solubility, melting point, and stability are designed to yield high-quality, reliable data essential for drug development and research. Furthermore, the elucidation of its metabolic generation and its significant, though attenuated, affinity for dopamine receptors underscores its importance in the overall pharmacological profile of fluphenazine. It is the author's intent that this guide will serve as a valuable resource for scientists and researchers in their ongoing work with this important molecule.
References
-
A Review on Fluphenazine Pharmacology and its Analytical Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
7-Hydroxy Fluphenazine | CAS No: 33098-48-5. (n.d.). Cleanchem. Retrieved January 24, 2026, from [Link]
-
Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem - NIH. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed. (1995). PubMed. Retrieved January 24, 2026, from [Link]
-
7-hydroxyfluphenazine (C22H26F3N3O2S) - PubChemLite. (n.d.). PubChemLite. Retrieved January 24, 2026, from [Link]
-
Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. (1971). Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
